molecular formula C11H8BrNO B8327732 4-Bromo-1-naphthalenecarboxaldehyde oxime

4-Bromo-1-naphthalenecarboxaldehyde oxime

Cat. No. B8327732
M. Wt: 250.09 g/mol
InChI Key: AGMUKBWZLZDSLM-UHFFFAOYSA-N
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Patent
US08377942B2

Procedure details

Hydroxylamine (50% aqueous, 0.37 ml) is added to a solution of 4-bromo-naphthalene-1-carbaldehyde (0.7 g) in methanol (6 ml). After 16 hours at room temperature the reaction is concentrated in vacuo to yield crude 4-bromo-naphthalene-1-carbaldehyde oxime, which is used in the next step without further purification.
Quantity
0.37 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][OH:2].[Br:3][C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]([CH:14]=O)=[CH:6][CH:5]=1>CO>[Br:3][C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]([CH:14]=[N:1][OH:2])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0.37 mL
Type
reactant
Smiles
NO
Name
Quantity
0.7 g
Type
reactant
Smiles
BrC1=CC=C(C2=CC=CC=C12)C=O
Name
Quantity
6 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 16 hours at room temperature the reaction is concentrated in vacuo
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C2=CC=CC=C12)C=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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